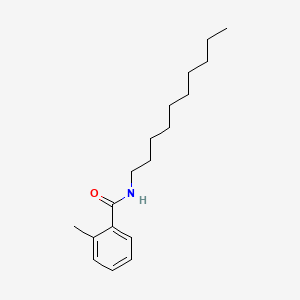

N-Decyl-2-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal and Agrochemical Chemistry

Historical Significance and Evolution of Benzamide Scaffolds

The benzamide scaffold is a fundamental structural motif in medicinal and agrochemical chemistry. cbijournal.com Its historical significance dates back to the mid-20th century, when scientists began to systematically explore the therapeutic potential of compounds containing this framework. Early research revealed that benzamide derivatives possess a remarkable versatility, capable of interacting with a wide array of biological targets. This has led to their development as pharmaceutical agents, agrochemicals, and industrial chemicals. cbijournal.com

The evolution of benzamide scaffolds has been closely tied to advancements in synthetic organic chemistry. Initial syntheses often involved straightforward reactions between acid chlorides and amines. Over time, more sophisticated methods, including various coupling reactions, have been developed, allowing for precise control over the final structure and the introduction of diverse functional groups. cbijournal.com This has enabled extensive structure-activity relationship (SAR) studies, where systematic modifications to the benzamide core and its substituents are made to optimize biological activity and other properties like selectivity and metabolic stability. acs.org

Broad Spectrum of Applications for N-Alkylbenzamides in Chemical Sciences

The applications of N-alkylbenzamides and related derivatives are diverse, spanning multiple therapeutic and industrial areas:

Medicinal Chemistry : They have been investigated for a vast number of biological activities, including as anticancer, rsc.orgresearchgate.net anti-inflammatory, ontosight.ai antimicrobial, ontosight.ainih.gov and neuroleptic agents. nih.gov They are also studied as enzyme inhibitors, targeting enzymes like monoamine oxidase-B (MAO-B), bohrium.com acetylcholinesterase (AChE), nih.govmdpi.com and glucokinase. researchgate.net

Agrochemicals : The benzamide moiety is a prolific component in agrochemical molecules. cbijournal.com Research has focused on their potential as fungicides and insecticides. mdpi.com

Material Science : Benzamide derivatives are used in the development and modification of polymers and resins, where they can enhance properties such as thermal stability and chemical resistance. chemicalbook.com

Significance of N-Decyl-2-methylbenzamide within the Alkylbenzamide Class

While not extensively studied individually, the significance of this compound can be inferred from the known effects of its key structural components: the long N-decyl chain and the ortho-methyl group on the phenyl ring.

Structural Rationale for Investigating the Decyl Chain and Methyl Substitution

The specific structure of this compound suggests a deliberate design to modulate its physicochemical properties for potential biological applications.

The N-Decyl Chain : The presence of a long alkyl chain, such as a decyl group (a ten-carbon chain), significantly increases the molecule's lipophilicity (fat-solubility). This property is crucial for compounds intended to interact with biological membranes or intracellular targets. A higher lipophilicity can enhance membrane permeability, allowing the molecule to cross cell membranes and the blood-brain barrier more effectively. acs.org The length of the alkyl chain is a critical parameter in SAR studies, as it can influence the strength of hydrophobic interactions with biological targets. mdpi.com For instance, research on other bioactive molecules has shown that introducing a decyl alkyl chain is a strategy to enhance activity. mdpi.com

The 2-Methyl (Ortho) Substitution : The position of substituents on the benzamide's benzene (B151609) ring creates a unique electronic and steric environment that influences reactivity and biological interactions. A methyl group at the 2-position (ortho- to the amide group) can introduce steric hindrance, which may alter the molecule's conformation and how it binds to a target receptor or enzyme active site. This can lead to increased selectivity for a specific target and potentially reduce off-target effects and toxicity. Research on ortho-substituted benzamide families has highlighted that this substitution pattern can be key to achieving selective activity.

Current Gaps and Unexplored Research Avenues for this compound

The primary gap in the current scientific literature is the lack of dedicated studies on this compound itself. ontosight.ai While it is available commercially for research purposes, comprehensive data on its synthesis, characterization, and biological activity are not widely published. sigmaaldrich.comsigmaaldrich.com

Unexplored research avenues include:

Systematic Biological Screening : A thorough evaluation of this compound against a wide range of biological targets (e.g., enzymes, receptors) is needed to identify any potential therapeutic or agrochemical applications.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of analogues with varied alkyl chain lengths and different substitutions on the benzene ring would elucidate the specific contributions of the decyl and 2-methyl groups to its activity.

Mechanistic Studies : For any identified biological activity, further research would be required to understand the molecular mechanism of action. This could involve techniques like molecular docking to predict binding modes and in vitro assays to confirm interactions with specific targets. acs.orgoup.com

Advanced Synthesis and Functionalization : Exploring novel synthetic routes and the further functionalization of the this compound scaffold could lead to new derivatives with improved properties. nih.govnsf.gov

Objectives and Scope of Academic Research on this compound

Given the current knowledge gaps, academic research on this compound would logically focus on foundational characterization and exploration of its potential as a bioactive compound.

The primary objectives would be:

Chemical Synthesis and Characterization : To develop and optimize an efficient synthetic pathway for this compound and its analogues. cienciadigital.orgmedigraphic.com This would involve thorough characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity. mdpi.com

Physicochemical Profiling : To determine key physical and chemical properties of the compound, such as melting point, boiling point, solubility in various solvents, and lipophilicity (LogP). chemicalbook.comchemsrc.com This data is essential for understanding its behavior in biological systems and for formulation development.

Exploratory Biological Evaluation : To screen the compound for a broad range of biological activities. Based on the activities of related benzamides, initial screening could focus on antifungal, oup.com anticancer, rsc.org and enzyme inhibitory activities. mdpi.com

Comparative Analysis : To conduct SAR studies by comparing the activity of this compound with closely related molecules, such as isomers (e.g., N-Decyl-3-methylbenzamide, N-Decyl-4-methylbenzamide) and analogues with different N-alkyl chain lengths (e.g., N-Octyl-2-methylbenzamide, N-Dodecyl-2-methylbenzamide). This would provide critical insights into the structural requirements for any observed activity.

The scope of such research would be to establish a baseline of scientific knowledge for this specific compound, positioning it within the broader context of benzamide chemistry and potentially identifying it as a lead compound for future, more focused drug or agrochemical development programs.

Data Tables

Table 1: Physicochemical Properties of Related Benzamide Compounds This table presents data for related compounds to provide context for the expected properties of this compound, for which specific experimental data is not widely published.

| Compound Name | CAS Number | Molecular Formula | Key Property | Value | Citation |

| 2-Methylbenzamide (B88809) | 527-85-5 | C₈H₉NO | Melting Point | 141-142 °C | chemsrc.com |

| N-Methylbenzamide | 613-93-4 | C₈H₉NO | --- | --- | |

| N-Methoxy-N-methylbenzamide | 6919-61-5 | C₉H₁₁NO₂ | Boiling Point | 70 °C (at 0.1 mmHg) | chemicalbook.com |

| N-Decyl-2-methyl-benzamide | 58278-20-9 | C₁₈H₂₉NO | Molecular Weight | 275.44 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

58278-20-9 |

|---|---|

Molecular Formula |

C18H29NO |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-decyl-2-methylbenzamide |

InChI |

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-12-15-19-18(20)17-14-11-10-13-16(17)2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20) |

InChI Key |

AXOFHDKTESVESQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Decyl 2 Methylbenzamide

Established Synthetic Routes for N-Alkylbenzamides

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation, and numerous methods have been established for the synthesis of N-alkylbenzamides.

Traditional methods for creating N-alkylbenzamides typically involve the reaction of a carboxylic acid derivative with an amine. rsc.org A common and long-standing approach is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride or anhydride (B1165640) under basic conditions. For the synthesis of N-Decyl-2-methylbenzamide, this would involve the reaction of 2-methylbenzoyl chloride with decylamine (B41302).

Another widely used conventional method is the direct coupling of a carboxylic acid (e.g., 2-methylbenzoic acid) with an amine (decylamine) using a stoichiometric amount of a coupling reagent. researchgate.net These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of activating agents have been employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net While effective, these methods often suffer from poor atom economy and generate significant stoichiometric byproducts that must be separated from the final product. rsc.orgnih.gov

Other reagents, such as tetramethyl orthosilicate (B98303) (TMOS), have been shown to be effective for the direct amidation of carboxylic acids with amines, yielding pure products after a simple workup. organic-chemistry.org

To overcome the limitations of conventional methods, significant research has been directed toward catalytic approaches for N-alkylbenzamide synthesis. These methods offer improved atom economy and milder reaction conditions.

Boron-based catalysts have emerged as particularly effective for direct amide formation. nih.gov Boronic acids, for instance, can catalyze the dehydrative amidation of carboxylic acids and amines. organic-chemistry.org These reactions often require conditions that remove water, such as the use of molecular sieves or azeotropic reflux. nih.gov Simple borate (B1201080) esters, like B(OCH2CF3)3, have also been developed as highly effective stoichiometric reagents that mediate amidation under operationally simple conditions, applicable to a wide range of substrates. nih.govacs.org

Transition metal catalysts have also been employed. Cobalt nanoparticle catalysts supported on carbon have been shown to efficiently catalyze the N-alkylation of benzamides with alcohols. nih.gov This "borrowing hydrogen" methodology involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the resulting C=N bond. nih.gov Similarly, ruthenium catalysts have proven effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. figshare.com These catalytic systems are attractive as they utilize readily available alcohols as alkylating agents and generate water as the only byproduct. nih.govrsc.org

Optimized Synthesis of this compound

While specific literature on the optimized synthesis of this compound is limited, general principles of reaction design, process intensification, and green chemistry can be applied to develop efficient and sustainable pathways for its production.

An efficient reaction pathway for this compound would prioritize readily available starting materials, high atom economy, and simple purification procedures. A direct amidation between 2-methylbenzoic acid and decylamine is the most atom-economical approach. The development of an efficient pathway would focus on optimizing a catalytic system for this transformation.

For instance, a synthetic route could be designed in two stages, with the first stage focusing on forming the amide bond to impart specific solubility characteristics to the molecule. cienciadigital.org A study on a similar compound, N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide (B126), utilized a reaction between decylamine and 4-bromomethylbenzoic acid to achieve an amide with a 78.66% yield in the first stage. cienciadigital.org This highlights the feasibility of forming the N-decyl amide bond in good yield.

Process intensification techniques like solvent-free reactions and microwave irradiation have been shown to dramatically improve the synthesis of N-alkylbenzamides. Microwave-assisted organic synthesis (MAOS) can lead to a significant reduction in reaction times, improved yields, and cleaner product formation compared to conventional heating methods. benthamdirect.comajrconline.orgnih.gov

The microwave-assisted synthesis of various N-alkylbenzamides from benzoic acid and primary aliphatic amines has been successfully developed under solvent-free conditions, achieving excellent yields of 97-99%. benthamdirect.com Similarly, the N-alkylation of amides and lactams using microwave irradiation under solvent-free, phase-transfer catalytic (PTC) conditions occurs rapidly. mdpi.comresearchgate.net These methods eliminate the need for often toxic and expensive solvents and significantly shorten reaction times from hours to minutes. ajrconline.orgrasayanjournal.co.in

The following table compares the reaction times and yields for the synthesis of benzamide derivatives using conventional heating versus microwave irradiation, illustrating the advantages of the latter.

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |

| Benzoic Acid (from Benzamide) | 1 hr | 7 min | 99 | rasayanjournal.co.in |

| Benzoic Acid (from Benzanilide) | 30 min | 10 min | 78.12 | ajrconline.org |

| N-Alkyl Phthalimides | - | - | 45-98 | rasayanjournal.co.in |

| N-Acylations | - | 8-10 min | 94 | rasayanjournal.co.in |

| Quinoline Derivatives | - | 4 min | 80-95 | nih.gov |

This table presents data for analogous amide synthesis reactions to demonstrate the general efficiency of microwave-assisted methods.

The production of this compound can be made more sustainable by adhering to the principles of green chemistry. hostgator.co.in These principles advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, energy efficiency, and employment of catalytic reagents. hostgator.co.innih.gov

Key aspects for a green synthesis of this compound include:

Atom Economy : Utilizing catalytic direct amidation or N-alkylation with alcohols maximizes the incorporation of starting materials into the final product, minimizing waste. nih.govrsc.org

Use of Safer Solvents : Water is an ideal green solvent. An iron(III) sulfate-catalyzed synthesis of N-alkylbenzamides has been developed that proceeds in water with the aid of a surfactant. rsc.org Alternatively, solvent-free methods, often coupled with microwave irradiation, completely eliminate solvent use. benthamdirect.commdpi.com

Catalysis : Replacing stoichiometric reagents with catalytic alternatives reduces waste and allows for milder reaction conditions. nih.govfigshare.com Catalysts based on earth-abundant metals like iron are preferable to those based on precious metals. rsc.org

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield and reaction time but also environmentally responsible.

Chemical Derivatization and Analog Generation from the this compound Core

The this compound scaffold, characterized by its substituted aromatic ring and a long N-alkyl chain, offers multiple avenues for chemical derivatization to generate a library of analogs. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile. Synthetic strategies primarily target three key regions of the molecule: the aromatic ring, the N-alkyl chain, and the amide linkage itself, allowing for the creation of hybrid molecules.

Functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the ortho-methyl group (-CH₃) and the meta-amide group (-CONH-decyl). The methyl group is an activating, ortho/para-directing group, while the benzamide group is a deactivating, meta-directing group. libretexts.orgyoutube.com The interplay between these opposing electronic effects, combined with steric hindrance, dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

The ortho-methyl group sterically hinders the adjacent C3 position. The N-decyl amide group, while meta-directing electronically, can also provide significant steric bulk, influencing the accessibility of the C4 and C6 positions. Consequently, electrophilic attack is most likely to occur at the C5 position, which is para to the methyl group and meta to the amide group, or the C4 position.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂), primarily at the C5 position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce halogen atoms onto the ring.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. Steric hindrance may limit the utility of this reaction.

An advanced and highly regioselective strategy for functionalizing the aromatic ring is Directed ortho-Metalation (DoM) . wikipedia.org The amide group is a powerful directed metalation group (DMG) that can direct a strong base, such as n-butyllithium, to deprotonate the sterically accessible ortho position at C6. unblog.fruwindsor.caorganic-chemistry.orgacs.org This generates a lithiated intermediate that can react with a wide variety of electrophiles to introduce functionality exclusively at the C6 position, a feat not easily achieved by classical EAS. wikipedia.orgunblog.fr

The table below outlines potential derivatives of this compound that could be synthesized through these aromatic functionalization strategies.

Table 1: Potential Aromatic Ring Derivatives of this compound

| Derivative Name | Substituent | Position of Substitution | Potential Synthetic Method |

|---|---|---|---|

| N-Decyl-2-methyl-5-nitrobenzamide | -NO₂ | C5 | Electrophilic Aromatic Substitution (Nitration) |

| 5-Bromo-N-decyl-2-methylbenzamide | -Br | C5 | Electrophilic Aromatic Substitution (Bromination) |

| N-Decyl-6-iodo-2-methylbenzamide | -I | C6 | Directed ortho-Metalation followed by quenching with I₂ |

| N-Decyl-2-methyl-6-(trimethylsilyl)benzamide | -Si(CH₃)₃ | C6 | Directed ortho-Metalation followed by quenching with TMSCl |

| 6-Formyl-N-decyl-2-methylbenzamide | -CHO | C6 | Directed ortho-Metalation followed by quenching with DMF |

Varying the length, branching, and functionality of the N-alkyl chain is a straightforward strategy for generating analogs of this compound. The synthetic accessibility of these analogs is high, primarily relying on the standard amidation reaction between 2-methylbenzoic acid (or its activated derivative, 2-methylbenzoyl chloride) and a diverse range of primary amines. rsc.org

Primary alkylamines are commercially available in a wide variety of chain lengths (from short chains like ethylamine (B1201723) to very long chains like octadecylamine) and configurations (linear, branched, cyclic). This availability allows for the systematic exploration of how the lipophilicity and steric bulk of the N-substituent impact the molecule's properties. The general synthesis involves the coupling of 2-methylbenzoic acid with the desired primary amine using a coupling agent (e.g., DCC, EDC) or converting the acid to 2-methylbenzoyl chloride with thionyl chloride (SOCl₂) before reaction with the amine.

Challenges such as overalkylation are generally not a concern when using primary amines in this context, as the reaction selectively forms the more stable secondary amide. acs.orgnih.gov This robust and high-yielding reaction facilitates the creation of a large and diverse library of N-alkyl-2-methylbenzamide analogs.

The table below details a selection of possible analogs based on variations of the N-alkyl chain.

Table 2: N-Alkyl-2-methylbenzamide Analogs with Varied Chain Substituents

| Analog Name | N-Alkyl Chain | Required Primary Amine | Key Feature |

|---|---|---|---|

| N-Octyl-2-methylbenzamide | -C₈H₁₇ | Octylamine | Shorter alkyl chain |

| N-Dodecyl-2-methylbenzamide | -C₁₂H₂₅ | Dodecylamine | Longer alkyl chain |

| N-Hexadecyl-2-methylbenzamide | -C₁₆H₃₃ | Hexadecylamine | Very long alkyl chain |

| N-(2-Ethylhexyl)-2-methylbenzamide | -CH₂(CH(C₂H₅)C₄H₉) | 2-Ethylhexylamine | Branched alkyl chain |

| N-Cyclohexyl-2-methylbenzamide | -C₆H₁₁ | Cyclohexylamine | Cyclic alkyl group |

| N-(4-Phenylbutyl)-2-methylbenzamide | -(CH₂)₄-C₆H₅ | 4-Phenylbutylamine | Chain with terminal aromatic ring |

Molecular hybridization is a medicinal chemistry strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. dergipark.org.trmdpi.com The this compound structure can serve as a core scaffold for the synthesis of such hybrid molecules.

Two primary strategies can be envisioned for creating these hybrids:

Functionalization of the N-decyl chain: The terminal methyl group of the decyl chain can be replaced with a reactive functional group. This requires starting with a bifunctional amine, such as 10-aminodecan-1-ol or 10-azidodecylamine. After the amidation reaction to form the 2-methylbenzamide (B88809) core, the terminal hydroxyl or azide (B81097) group can be used as a handle for conjugation. For example, a terminal azide allows for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach another molecule containing an alkyne group.

Functionalization of the aromatic ring: As described in section 2.3.1, the aromatic ring can be functionalized with groups that serve as linkers. For instance, introducing a nitro group via nitration, followed by reduction to an amino group (-NH₂), provides a nucleophilic site for further amide or sulfonamide bond formation, linking the benzamide moiety to another chemical entity. nih.gov Alternatively, DoM can be used to introduce a carboxyl group, which can then form an ester or amide bond with another molecule. acs.org

These approaches enable the rational design of hybrid molecules where the this compound moiety might provide specific physicochemical properties while the attached molecule provides a distinct pharmacological activity.

The table below presents hypothetical hybrid molecules that could be synthesized from the this compound core.

Table 3: Examples of Potential Hybrid Molecules Based on this compound

| Hybrid Molecule Concept | Linkage Strategy | Pharmacophore B | Potential Synthetic Approach |

|---|---|---|---|

| Benzamide-Triazole-Sugar Hybrid | N-Alkyl Chain Functionalization | A sugar molecule (e.g., mannose) | Amidation with 10-azidodecylamine, followed by click chemistry with a propargyl-functionalized sugar. |

| Benzamide-Sulfonamide Hybrid | Aromatic Ring Functionalization | A sulfonamide-containing drug (e.g., sulfanilamide) | Nitration of the aromatic ring, reduction to an amine, followed by reaction with a sulfonyl chloride. |

| Benzamide-Benzimidazole Hybrid | Aromatic Ring Functionalization | Benzimidazole | DoM to install a carboxyl group, followed by amide coupling with 2-aminophenylamine and cyclization. |

| Benzamide-Ibuprofen Ester Hybrid | N-Alkyl Chain Functionalization | Ibuprofen (an NSAID) | Amidation with 10-aminodecan-1-ol, followed by esterification with ibuprofen. |

Advanced Structural and Conformational Characterization of N Decyl 2 Methylbenzamide

Spectroscopic Elucidation of Molecular Structure

Spectroscopy offers a powerful, non-destructive window into the molecule's structure, bonding, and conformation. Advanced interpretation of spectroscopic data moves beyond simple identification to probe the subtle influences of the molecular environment and conformational state.

NMR spectroscopy is a cornerstone technique for investigating the solution-state structure and dynamics of amide-containing molecules. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the potential for cis and trans isomers. nih.govmdpi.com For secondary amides like N-Decyl-2-methylbenzamide, the trans conformation, where the decyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is overwhelmingly favored due to steric hindrance. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can confirm the dominant conformation through space interactions. nih.gov For this compound, a NOESY experiment would be expected to show correlations between the amide proton (N-H) and protons on the decyl chain's first methylene (B1212753) group, confirming a trans arrangement. The absence of correlation between the N-H proton and the aromatic protons of the 2-methylbenzoyl group would further support this. mdpi.com

Variable-temperature NMR studies can be employed to probe the dynamics of the molecule. acs.org Changes in chemical shifts or the coalescence of signals for protons near the amide bond can provide thermodynamic data on rotational barriers and the relative stability of different conformers. The long decyl chain introduces additional complexity, with its conformational freedom influencing the local magnetic environment of neighboring nuclei.

Table 1: Predicted ¹H-NMR Chemical Shifts and Key NOESY Correlations for trans-N-Decyl-2-methylbenzamide

| Proton | Predicted δ (ppm) | Expected Key NOESY Correlations |

|---|---|---|

| Amide (N-H ) | 7.5 - 8.5 | N-CH₂ (Decyl), Aromatic H (ortho) |

| Aromatic H 's | 7.2 - 7.8 | Aromatic CH₃, Amide N-H |

| Aromatic CH ₃ | 2.3 - 2.5 | Aromatic H (ortho) |

| N-CH₂ (Decyl) | 3.2 - 3.5 | Amide N-H, -(CH₂)₈- |

| Decyl Chain (-CH₂ -)₈ | 1.2 - 1.6 | Adjacent CH₂ groups |

Note: This interactive table is based on typical values for N-substituted benzamides and long-chain alkyl amides.

Vibrational spectroscopy provides a detailed fingerprint of the molecule's functional groups and their immediate environment. The IR and Raman spectra of this compound are dominated by characteristic amide bands. mdpi.com

The most prominent of these is the Amide I band (primarily C=O stretching), typically found between 1630 and 1680 cm⁻¹. The exact frequency of this band is highly sensitive to hydrogen bonding. nih.govacs.org In dilute, non-polar solvents, this band would appear at a higher frequency. In concentrated solutions or in the solid state, where intermolecular N-H···O=C hydrogen bonds form, the Amide I band shifts to a lower frequency (red-shifts) and broadens. acs.org

The Amide II band (a mix of N-H in-plane bending and C-N stretching) appears between 1510 and 1570 cm⁻¹. Its position is also sensitive to conformation and hydrogen bonding. The N-H stretching vibration, observed as a sharp peak around 3300 cm⁻¹ in a free state, will also broaden and shift to lower wavenumbers upon hydrogen bond formation. The long decyl chain contributes characteristic C-H stretching (2850-3000 cm⁻¹) and bending (~1465 cm⁻¹) vibrations.

Table 2: Key Vibrational Modes for this compound and Their Sensitivities

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Sensitivity |

|---|---|---|

| N-H Stretch | 3250 - 3350 | Highly sensitive to hydrogen bonding |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stable fingerprint of the benzene (B151609) ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Reflects the state of the decyl chain |

| Amide I (C=O Stretch) | 1630 - 1680 | Sensitive to H-bonding, solvent, conformation |

Note: This interactive table highlights the diagnostic power of vibrational spectroscopy for conformational analysis.

Solid-State Structural Investigations

In the solid state, this compound's conformation is locked into a repeating crystal lattice. X-ray crystallography on a suitable single crystal would provide definitive data on bond lengths, bond angles, and the precise torsional angles defining its three-dimensional shape. researchgate.netnsf.gov

Based on studies of similar N-alkyl amides, it is highly probable that the molecules would pack in an extended conformation, driven by the formation of strong intermolecular N-H···O=C hydrogen bonds. mdpi.com These hydrogen bonds would link the amide groups of adjacent molecules, often forming infinite chains or ribbons. The long decyl chains would likely pack alongside each other in an all-trans (zigzag) conformation to maximize van der Waals interactions, a common feature in the crystal structures of long-chain aliphatic compounds. psu.edu

The potential for polymorphism—the ability to exist in more than one crystal form—is significant for a molecule with this degree of conformational flexibility. psu.edu Different polymorphs could arise from variations in the packing of the decyl chains or different hydrogen-bonding networks, leading to distinct physical properties such as melting point and solubility.

Solution-Phase Conformational Preferences and Dynamics

In solution, the molecule is dynamic, with its preferred conformation being a balance between intramolecular steric effects and interactions with the solvent.

Solvent polarity plays a critical role in dictating the conformational equilibrium of amides. psu.eduacs.org

In non-polar solvents (e.g., toluene, hexane), intramolecular and intermolecular hydrogen bonding are maximized. The amide group's dipole is less stabilized by the solvent, promoting self-association to satisfy hydrogen bonding potential. The decyl chain would be well-solvated.

In polar aprotic solvents (e.g., acetone, DMSO), the solvent molecules can act as hydrogen bond acceptors for the amide N-H proton. psu.edu This disrupts intermolecular amide-amide hydrogen bonds, potentially leading to a more solvated, monomeric state.

In polar protic solvents (e.g., water, ethanol), the solvent can act as both a hydrogen bond donor and acceptor. psu.eduacs.org Water would strongly solvate the amide group, competing with intermolecular hydrogen bonding. Simultaneously, the hydrophobic effect would drive the long decyl chains to minimize contact with water, promoting aggregation. nih.gov

The amphiphilic nature of this compound, with its polar amide headgroup and long non-polar decyl tail, strongly suggests a tendency for self-assembly or aggregation in solution. acs.orgresearchgate.net The primary driving forces for this aggregation are:

Hydrogen Bonding: The N-H and C=O groups can form strong, directional intermolecular hydrogen bonds, linking molecules together. quora.com This is a dominant interaction, especially in non-polar solvents or at high concentrations. nih.gov

Hydrophobic Interactions: In polar solvents like water, the non-polar decyl chains will be driven to associate with each other to minimize their unfavorable contact with water molecules. This is a major driving force for the formation of micelle-like aggregates. researchgate.net

Van der Waals Forces: These attractive forces between the long, flexible decyl chains contribute significantly to the stability of aggregates once they are formed.

The combination of these forces can lead to the formation of various supramolecular structures, from simple dimers to larger aggregates like micelles or vesicles, depending on the concentration and solvent conditions. acs.org Techniques like dynamic light scattering (DLS) or concentration-dependent NMR studies could be used to characterize the size and nature of these aggregates. nih.gov

Computational Chemistry and Theoretical Investigations of N Decyl 2 Methylbenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. These methods solve the Schrödinger equation, or approximations thereof, to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack.

For N-Decyl-2-methylbenzamide, the HOMO is expected to be localized primarily on the electron-rich 2-methylbenzamide (B88809) moiety, particularly the aromatic ring and the amide group, which can act as electron donors. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating the most probable sites for accepting electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.

Hypothetical Frontier Molecular Orbital Data for this compound

This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not available in the referenced literature.

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 | A relatively large gap, suggesting good kinetic stability. |

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in biological systems.

For this compound, the ESP map would be expected to show a region of high negative potential around the carbonyl oxygen of the amide group, making it a likely hydrogen bond acceptor. The amide hydrogen, in turn, would exhibit a positive potential, rendering it a potential hydrogen bond donor. The aromatic ring would likely display a mixed potential, with the methyl group influencing the electron distribution. The long decyl chain, being largely nonpolar, would have a relatively neutral potential.

Charge distribution analysis, through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and can be used to parameterize molecular mechanics force fields for larger-scale simulations.

Hypothetical Atomic Charges for Key Atoms in this compound

This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not available in the referenced literature.

| Atom | Hypothetical Mulliken Charge |

| Carbonyl Oxygen | -0.55 |

| Carbonyl Carbon | +0.45 |

| Amide Nitrogen | -0.30 |

| Amide Hydrogen | +0.20 |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments.

The flexibility of the N-decal chain and the rotatable bonds within the 2-methylbenzamide moiety allow this compound to adopt a wide range of conformations. MD simulations can be used to sample this conformational space and identify the most stable, low-energy conformations in different solvents, such as water or a nonpolar organic solvent.

In an aqueous environment, the decyl chain would likely adopt a more compact conformation to minimize its exposure to water, a phenomenon driven by the hydrophobic effect. In contrast, in a nonpolar solvent, the decyl chain would be more extended. The orientation of the amide group relative to the aromatic ring would also be influenced by the surrounding environment.

MD simulations are particularly powerful for studying the interactions of small molecules with biological macromolecules. By placing this compound in a simulation box with a model protein or a lipid bilayer, it is possible to predict its binding mode, binding affinity, and its effect on the biological system.

Given its amphiphilic nature, with a polar head group (the 2-methylbenzamide) and a long nonpolar tail (the decyl chain), this compound would be expected to interact favorably with lipid bilayers, the primary components of cell membranes. mdpi.com Simulations could reveal how the molecule partitions into the membrane, with the decyl tail inserting into the hydrophobic core of the bilayer and the polar head group remaining near the lipid head groups at the water-membrane interface. karazin.ua This type of interaction could potentially disrupt membrane structure and function.

Simulations with protein fragments could identify potential binding sites and key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This information is crucial for understanding the potential biological activity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comjppres.combiolscigroup.us Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.netnih.gov

While a QSAR study would require a dataset of structurally related compounds with measured biological activity, a hypothetical QSAR model for a series of N-alkyl-2-methylbenzamides could be developed. Such a model might reveal that the biological activity is correlated with descriptors such as the length of the alkyl chain (related to lipophilicity), the electronic properties of the aromatic ring, and the hydrogen bonding capacity of the amide group.

Hypothetical QSAR Equation for a Series of N-Alkyl-2-methylbenzamides

This table presents a hypothetical equation for illustrative purposes.

| Equation | Descriptors |

| log(1/IC50) = 0.2 * logP - 0.5 * (HOMO-LUMO gap) + 1.5 * (H-bond donors) + c | logP: A measure of lipophilicity. HOMO-LUMO gap: A measure of chemical reactivity. H-bond donors: The number of hydrogen bond donating groups. |

A pharmacophore model for a hypothetical biological target of this compound would likely include features such as a hydrophobic region to accommodate the decyl chain, a hydrogen bond acceptor feature corresponding to the carbonyl oxygen, and a hydrogen bond donor feature for the amide hydrogen. This model could then be used to virtually screen large chemical databases for other compounds that fit the pharmacophore and are therefore likely to have similar biological activity.

Development of Predictive Models for Analog Design

The development of predictive models, such as QSAR models, is a cornerstone of computational drug design, enabling the prediction of biological activity for novel compounds based on their physicochemical properties. tandfonline.comnih.gov For a molecule like this compound, a QSAR model would mathematically correlate variations in its structure with changes in a specific biological response.

To construct a predictive QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined activities would be required. The process would involve the following key steps:

Dataset Compilation : A series of N-alkyl-2-methylbenzamide analogs would be synthesized, varying the length and branching of the N-alkyl chain, as well as introducing different substituents on the phenyl ring.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated using specialized software. mdpi.com These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors : These describe the connectivity and branching of the molecule.

Electronic descriptors : These relate to the distribution of electrons, such as dipole moment and partial charges.

Steric descriptors : These pertain to the three-dimensional shape and size of the molecule, like molecular volume and surface area.

Hydrophobic descriptors : These, such as the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. igi-global.com

Model Validation : The predictive power of the resulting QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

For instance, a hypothetical QSAR study on a series of N-alkyl-2-methylbenzamides might yield a model where biological activity is positively correlated with the length of the N-alkyl chain (up to a certain point) and the presence of an electron-donating group on the benzene (B151609) ring, while being negatively correlated with steric hindrance near the amide bond. Such a model would be invaluable for guiding the design of new, more potent analogs of this compound.

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP | Increased lipophilicity from the decyl chain may enhance membrane permeability. |

| Steric | Molecular Volume | The size of the N-alkyl group could influence binding to a target protein. |

| Electronic | Dipole Moment | Alterations in electron distribution could affect electrostatic interactions with a receptor. |

| Topological | Wiener Index | Changes in molecular branching could impact the overall shape and fit within a binding site. |

Identification of Key Structural Features for Desired Activity Profile

Computational techniques are pivotal in identifying the key structural features of a molecule that are essential for its biological activity. Through methods like molecular docking and 3D-QSAR, researchers can elucidate the specific interactions between a ligand and its target receptor, thereby understanding the structural requirements for optimal binding and efficacy. mdpi.comnih.gov

For this compound, the key structural features can be dissected as follows:

The N-Decyl Chain : This long alkyl chain imparts significant lipophilicity to the molecule. This feature is often crucial for crossing biological membranes and can engage in hydrophobic interactions within the binding pocket of a target protein. The length and flexibility of this chain are likely critical determinants of activity. Studies on other N-alkyl amides have shown that antimicrobial activity is often dependent on the chain length, with optimal activity typically observed for chains of 11 to 15 carbons. nih.gov

The 2-Methylbenzamide Core : This aromatic portion of the molecule provides a rigid scaffold and can participate in various non-covalent interactions, including:

π-π stacking : The benzene ring can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrogen bonding : The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with the target receptor to stabilize the ligand-receptor complex.

Steric influence : The methyl group at the ortho position of the benzene ring introduces steric bulk, which can influence the conformation of the molecule and its fit within a binding site. This substitution can also affect the electronic properties of the aromatic ring.

Molecular docking simulations could be employed to visualize the binding of this compound to a hypothetical target protein. mdpi.com These simulations would predict the most favorable binding pose and identify the specific amino acid residues involved in the interaction. This information is invaluable for understanding the structure-activity relationship at a molecular level and for designing analogs with improved binding affinity.

Table 2: Key Structural Features of this compound and Their Potential Roles

| Structural Feature | Potential Interaction Type | Significance for Activity |

| N-Decyl Chain | Hydrophobic interactions | Enhances membrane permeability and binding to lipophilic pockets. |

| Benzene Ring | π-π stacking, Van der Waals forces | Provides a rigid scaffold for orienting other functional groups. |

| Amide Linkage | Hydrogen bonding (donor and acceptor) | Forms specific and directional interactions with the target receptor. |

| 2-Methyl Group | Steric interactions, hydrophobic interactions | Influences molecular conformation and can provide additional binding contacts. |

By combining the insights from predictive modeling and the identification of key structural features, a comprehensive understanding of the structure-activity landscape for this compound and its analogs can be achieved. This knowledge-driven approach facilitates the rational design of novel molecules with optimized activity profiles for various therapeutic applications.

Preclinical Biological Activity and Mechanistic Insights of N Decyl 2 Methylbenzamide Strictly in Vitro and Animal Models, No Human Data

General Biological Screening Methodologies for Benzamide (B126) Derivatives

The preclinical evaluation of novel benzamide derivatives typically commences with a battery of in vitro screening assays to identify potential biological activities. High-throughput screening (HTS) is often employed to test large libraries of compounds against a wide array of biological targets. These initial screens can include cell-based assays that measure cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and target-based assays to assess interaction with specific enzymes or receptors. For instance, the MTT assay is a common colorimetric assay used to assess a compound's effect on cell viability and proliferation. researchgate.net Radiometric or fluorescence-based assays are also frequently used to determine a compound's ability to inhibit or activate specific enzymes.

Exploration of Specific Molecular Targets and Biological Pathways

Following initial screening, more focused studies are conducted to elucidate the specific molecular targets and biological pathways modulated by promising benzamide derivatives.

Benzamide derivatives have been investigated for their potential to inhibit various enzymes. For example, studies on other benzamide compounds have explored their inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.govnih.govresearchgate.netmdpi.com In a typical AChE inhibition assay, the enzyme activity is measured in the presence and absence of the test compound, often using a colorimetric method.

Similarly, the inhibitory potential of benzamides against carbonic anhydrases (CAs) has been a subject of interest. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The activity of CA isoforms is commonly assessed using a stopped-flow CO2 hydrase assay. mdpi.com The results of these studies are often presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

To understand how a benzamide derivative affects cellular function, a variety of cell-based assays are utilized. These assays can measure changes in protein expression, the activation or inhibition of signaling cascades, and other cellular responses. For instance, if a compound shows anticancer activity in initial screens, further studies might involve Western blotting to determine its effect on the expression of key proteins involved in cell cycle regulation or apoptosis. Reporter gene assays can be used to investigate the modulation of specific signaling pathways.

In Vivo Studies in Model Organisms (e.g., C. elegans, Drosophila, rodent models; focused on mechanistic understanding, not therapeutic efficacy)

Compounds that demonstrate promising in vitro activity may advance to in vivo studies in model organisms to understand their biological effects in a whole-organism context.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development. In vivo pharmacokinetic studies in animal models, such as rodents, are conducted to determine how the compound is processed by the body. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to measure the concentration of the compound and its metabolites in various tissues and bodily fluids over time. Target engagement studies aim to confirm that the compound interacts with its intended molecular target in a living organism.

In vivo studies also aim to elucidate the broader biological effects of a compound at the organismal level. longdom.orgresearchgate.netnih.govyoutube.com Depending on the suspected activity of the compound, these studies might involve observing changes in behavior, monitoring physiological parameters, or using animal models of specific diseases. For example, if a compound is being investigated for its potential as an antidiabetic agent, its effects on blood glucose levels would be monitored in a diabetic animal model. longdom.org

Advanced Analytical Methodologies for N Decyl 2 Methylbenzamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating N-Decyl-2-methylbenzamide from impurities and quantifying its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for these applications.

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of relatively non-polar molecules. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the analyte peak. A gradient elution, where the mobile phase composition is changed over time, may be necessary to separate impurities with a wide range of polarities.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance, which is determined by its chromophoric benzamide (B126) group. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. Method validation is essential to ensure the accuracy, precision, linearity, and robustness of the analytical procedure. nih.govnih.govjchemrev.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC, often at elevated temperatures. For compounds that are not sufficiently volatile or prone to degradation at high temperatures, derivatization can be employed to increase their volatility and improve their chromatographic behavior. researchgate.net

In the case of this compound, which lacks active hydrogen atoms, derivatization is generally not required. Direct injection of a solution of the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, is typically feasible. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often used for separation. The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of the compound.

Detection is commonly performed using a flame ionization detector (FID), which provides good sensitivity for organic compounds. For more selective and sensitive detection, a mass spectrometer (MS) can be used as the detector (GC-MS). GC-MS also provides structural information, which is valuable for peak identification and confirmation. researchgate.netjfda-online.comnist.gov

Spectroscopic and Spectrometric Methods for Trace Analysis and Metabolite Identification (Non-human focus)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, trace analysis, and identification of metabolites of this compound in various non-human matrices.

Mass spectrometry is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for the analysis of complex mixtures.

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the alkyl chain. researchgate.netchemguide.co.ukmiamioh.edu Alpha-cleavage next to the carbonyl group can result in the formation of a stable benzoyl cation. libretexts.org The long decyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by selecting a specific precursor ion (e.g., the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov This technique is particularly useful for distinguishing between isomers and for identifying metabolites where the core structure of the parent compound has been modified.

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment |

|---|---|

| 275 | [M]+ (Molecular Ion) |

| 134 | [CH₃C₆H₄CONH₂]+ |

| 119 | [CH₃C₆H₄CO]+ |

| 91 | [C₇H₇]+ (Tropylium ion) |

The detection and quantification of this compound in environmental samples such as water and soil are important for assessing its environmental fate and potential impact. Due to the typically low concentrations of such compounds in the environment, sensitive analytical methods with low detection limits are required.

The analysis of environmental samples often begins with a sample preparation step to extract and concentrate the analyte of interest. For water samples, solid-phase extraction (SPE) is a commonly used technique. An SPE cartridge with a suitable sorbent, such as C18, can be used to retain this compound from a large volume of water, after which it is eluted with a small volume of an organic solvent. For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent can be used.

Following sample preparation, the extract is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of the compound in complex environmental matrices. The use of isotopically labeled internal standards can improve the accuracy and precision of the quantification. While specific methods for this compound are not widely published, methods developed for structurally similar compounds, such as the insect repellent DEET (N,N-diethyl-m-toluamide), can be adapted. researchgate.netresearchgate.net

Bioanalytical methods are essential for determining the concentration of this compound and its metabolites in preclinical biological samples, such as plasma and tissue homogenates, to support pharmacokinetic and metabolism studies. nih.govresearchgate.netnovartis.com These methods must be highly sensitive, selective, and robust to handle the complexity of biological matrices. researchgate.netgrafiati.com

Sample preparation is a critical step in bioanalysis to remove interfering substances like proteins and lipids. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE) with an immiscible organic solvent, or solid-phase extraction (SPE). The choice of sample preparation method depends on the properties of the analyte and the biological matrix. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. frontiersin.orgresearchgate.net The high selectivity of MS/MS minimizes interference from endogenous matrix components, and its high sensitivity allows for the quantification of low concentrations of the analyte. A validated bioanalytical method will have established parameters for linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov

Table 3: General Workflow for Bioanalytical Method Development

| Step | Description |

|---|---|

| 1. Sample Collection | Collection of preclinical biological samples (e.g., plasma, tissue). |

| 2. Sample Preparation | Extraction of the analyte from the biological matrix (e.g., protein precipitation, LLE, SPE). |

| 3. Chromatographic Separation | Separation of the analyte from endogenous components using HPLC or UHPLC. |

| 4. Mass Spectrometric Detection | Quantification of the analyte using tandem mass spectrometry (MS/MS). |

| 5. Method Validation | Validation of the method for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines. |

Material Science and Supramolecular Applications of N Decyl 2 Methylbenzamide

N-Decyl-2-methylbenzamide as a Building Block for Polymeric Materials

The incorporation of small molecules into polymer chains can significantly alter the properties of the resulting material. In theory, this compound could be functionalized to act as a monomer or an additive in polymerization reactions. The rigid 2-methylbenzamide (B88809) portion could enhance thermal stability and mechanical strength, while the decyl chain could impart flexibility and influence solubility. However, there is currently no published research detailing the use of this compound as a building block for polymeric materials.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The amphiphilic nature of this compound, with its polar amide head and nonpolar decyl tail, makes it a candidate for self-assembly into ordered structures.

Molecules with similar amphiphilic structures are known to form micelles, vesicles, or other nanostructures in solution. These self-assembled architectures are driven by hydrophobic interactions and hydrogen bonding. While the potential for this compound to form such aggregates exists, no studies have been published to confirm or characterize these phenomena.

Hypothetical Self-Assembled Structures of this compound:

| Structure Type | Potential Driving Forces | Potential Applications |

|---|---|---|

| Micelles | Hydrophobic collapse of decyl chains in a polar solvent. | Drug delivery, solubilization of nonpolar compounds. |

| Lamellar Phases | Interdigitation of decyl chains and hydrogen bonding of amide groups. | Liquid crystals, ordered thin films. |

This table is speculative and not based on experimental data for this compound.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. While the structure of this compound does not inherently suggest it would be a conventional host, its self-assembled structures could potentially encapsulate guest molecules. There is no available research on the host-guest chemistry of this compound.

Future Perspectives and Interdisciplinary Research Directions for N Decyl 2 Methylbenzamide

Emerging Synthetic Methodologies and Sustainable Production of N-Decyl-2-methylbenzamide

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which generate significant chemical waste. scispace.com Industrial-scale synthesis often prefers lower-cost reagents like thionyl chloride or T3P (n-propylphosphonic acid anhydride), but these also contribute to poor atom economy and environmental burden. scispace.com Future research into the production of this compound will likely focus on greener, more sustainable catalytic methods.

Emerging strategies that could be applied to the synthesis of this compound from 2-methylbenzoic acid and decylamine (B41302) include:

Enzymatic Synthesis : Biocatalytic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly efficient and environmentally benign route for direct amidation. nih.govrsc.org These reactions can be performed in green solvents, such as cyclopentyl methyl ether, and often require minimal purification, significantly reducing solvent waste. nih.gov

Solvent-Free Catalysis : Another green chemistry approach involves the direct reaction of a carboxylic acid with an amine source, such as urea, in a solvent-free system using a catalyst like boric acid. researchgate.netsemanticscholar.org This method is rapid, efficient, and avoids the use of hazardous solvents, aligning with the principles of sustainable chemistry. researchgate.net

Catalytic Oxidative Amidation : Metal-organic frameworks (MOFs), particularly those based on copper, have been shown to effectively catalyze the oxidative coupling of carboxylic acids with formamides to produce amides with excellent yields. mdpi.com This technique represents an innovative catalytic process that could be adapted for this compound synthesis.

| Methodology | Key Reagents/Catalysts | Primary Advantages | Potential Challenges for this compound | Reference |

|---|---|---|---|---|

| Conventional Coupling | EDC, HATU, T3P, Thionyl Chloride | Well-established, high yields | Poor atom economy, hazardous waste generation | scispace.com |

| Enzymatic Amidation | Lipases (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst, green solvents | Substrate scope limitations, catalyst cost and stability | nih.govrsc.org |

| Solvent-Free Catalysis | Boric Acid, Urea | Eliminates hazardous solvents, high reaction rates, simple procedure | Potential for thermal decomposition of thermo-labile compounds | researchgate.netsemanticscholar.org |

| Catalytic Oxidative Coupling | Copper-based MOFs, TBHP | High conversion and yield, catalytic process | Catalyst synthesis and recovery, optimization of reaction conditions | mdpi.com |

Application of Advanced Spectroscopic Techniques for Real-Time Analysis

Modern spectroscopic techniques are pivotal for understanding and optimizing chemical reactions. For the synthesis of this compound, the application of in-situ, real-time analysis could provide unprecedented insight into reaction kinetics, intermediate formation, and endpoint determination.

Future research could employ techniques such as:

In-situ FT-IR and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the concentration of reactants (disappearance of carboxylic acid and amine peaks) and the formation of the amide product in real-time without sampling. This allows for precise control over reaction conditions and optimization of yield. spectroscopyonline.com

Process Analytical Technology (PAT) : Integrating spectroscopic probes directly into the reaction vessel is a key component of PAT. This approach ensures consistent product quality and process efficiency, which is particularly valuable for scaling up sustainable synthesis methods.

Ultrafast Spectroscopy : To study the fundamental mechanisms of catalytic cycles, ultrafast techniques can observe molecular dynamics on the femtosecond timescale, offering deep insights into transient intermediates in novel catalytic syntheses of this compound. spectroscopyonline.com

Harnessing Computational Design for Novel this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. By using this compound as a lead scaffold, computational design can guide the synthesis of new derivatives with enhanced biological activity or improved physicochemical properties.

Interdisciplinary research in this area would involve:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can be used to build models that correlate the structural features of benzamide (B126) analogs with their biological activity. researchgate.net Such models can predict the activity of novel, unsynthesized derivatives of this compound.

Molecular Docking : If a biological target is identified, molecular docking simulations can predict the binding modes of this compound derivatives within the target's active site. researchgate.netresearchgate.net This allows for the rational design of modifications to the benzamide scaffold—such as altering the substitution pattern on the phenyl ring or changing the length and branching of the alkyl chain—to improve binding affinity and selectivity. nih.govmdpi.com

In Silico ADME Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives. This helps prioritize the synthesis of compounds with favorable pharmacokinetic profiles, reducing the time and cost associated with drug discovery.

| Structural Modification | Rationale/Hypothesis | Computational Tool | Potential Impact | Reference |

|---|---|---|---|---|

| Varying N-alkyl chain length (e.g., C8 to C12) | Optimize lipophilicity for membrane permeability | QSAR, In silico logP calculation | Modulated bioavailability and target engagement | researchgate.net |

| Substitution on the phenyl ring (e.g., fluoro, chloro) | Introduce new electronic and steric interactions with a target | Molecular Docking | Enhanced binding affinity and selectivity | nih.govmdpi.com |

| Isosteric replacement of the amide bond | Improve metabolic stability | Bioisostere analysis | Increased in vivo half-life | nih.gov |

| Modification of the 2-methyl group | Probe steric tolerance at the target binding site | Molecular Docking | Refined structure-activity relationships | researchgate.net |

Addressing Unresolved Mechanistic Questions and Expanding Biological Relevance

The biological relevance of this compound is currently unexplored. However, the broader benzamide class includes compounds with a wide range of biological activities. For instance, 2-methylbenzamide (B88809) has been shown to protect against acute kidney injury in rats by inhibiting inflammatory factors. e-century.us Other substituted benzamides are investigated as dual inhibitors for metabolic syndrome or as antiplasmodial agents. researchgate.netfigshare.com

Future research should aim to:

Screen for Biological Activity : Conduct broad phenotypic screening of this compound against various cell lines (e.g., cancer, neuronal, microbial) and enzymatic assays to identify potential therapeutic areas.

Elucidate Mechanism of Action : Once a biological activity is confirmed, studies are needed to identify the molecular target and elucidate the mechanism of action. This could involve affinity chromatography, proteomics, and genetic approaches.

Investigate the Role of the N-decyl Chain : A key mechanistic question is the role of the long N-decyl chain. It may serve to anchor the molecule in lipid membranes, facilitate transport across biological barriers, or engage with hydrophobic pockets in a protein target. Comparing the activity of this compound with shorter-chain analogs would be critical to understanding its function.

Potential for this compound in Analytical Standards and Biochemical Probes

Beyond therapeutic potential, this compound and its derivatives could serve as valuable tools for chemical and biological research.

Analytical Standards : If this compound or related compounds become relevant in industrial, environmental, or pharmaceutical contexts, a high-purity version would be required as a certified reference material for analytical method development and quality control (e.g., in chromatography).

Biochemical Probes : By incorporating a reporter tag (e.g., a fluorophore or biotin) or a reactive group, derivatives of this compound could be converted into chemical probes. escholarship.org Such probes are instrumental in identifying the cellular targets of bioactive compounds, visualizing their subcellular localization, and studying biological pathways, such as those involving histone deacetylase (HDAC) complexes, which are known to be targeted by certain amide-containing molecules. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-Decyl-2-methylbenzamide, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves coupling 2-methylbenzoic acid with decylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under nitrogen atmosphere . Key parameters include:

- Temperature : Maintain 0–25°C to prevent side reactions.

- Stoichiometry : Use a 1:1.2 molar ratio of acid to amine for complete conversion.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Table:

| Reagent | Role | Optimal Conditions |

|---|---|---|

| DCC | Carbodiimide coupling agent | 1.2 equivalents, 24h reaction |

| DMAP | Catalyst | 0.1 equivalents |

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–8.1 ppm) and aliphatic chain signals (δ 0.8–1.6 ppm). NMR confirms carbonyl (C=O) at ~167 ppm .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (N–H) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.24) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) and adhere to S24/25 guidelines (avoid skin/eye contact) .

- Stability Testing : Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt) to reduce side products .

- Solvent Effects : Compare DCM with THF or DMF for solubility and reaction rate .

- Kinetic Analysis : Use in-situ FTIR to track reaction progress and identify rate-limiting steps .

Table:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 85 | 24 |

| THF | 78 | 18 |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources .

- Dose-Response Curves : Generate EC values under standardized conditions (e.g., MTT assay in HEK293 cells) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (as in related benzamides ) to rule out degradation.

Q. What computational methods are suitable for modeling the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., viral proteases) .

- QSAR Modeling : Apply Gaussian09 to calculate electronic descriptors (HOMO/LUMO energies) and correlate with bioactivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.